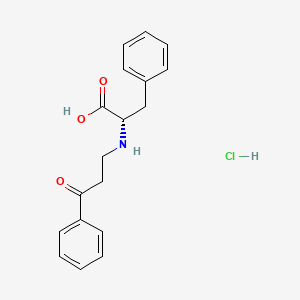
N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylpropyl group attached to the nitrogen atom of DL-phenylalanine, with an additional hydrochloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride typically involves the reaction of DL-phenylalanine with 3-oxo-3-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropionic acid derivatives.
Reduction: Formation of hydroxyphenylpropyl derivatives.
Substitution: Formation of substituted phenylpropyl derivatives.
科学的研究の応用
Chemistry: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new chemical reactions.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It can be used to investigate the mechanisms of enzyme catalysis and protein-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. It may serve as a lead compound for the development of therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. The phenylpropyl group may enhance the binding affinity and specificity of the compound towards its targets.
類似化合物との比較
N-(3-Oxo-3-phenylpropyl)glycine: Similar structure but with glycine instead of phenylalanine.
DL-Valine, N-(3-oxo-3-phenylpropyl)-, hydrochloride: Similar structure but with valine instead of phenylalanine.
Uniqueness: N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is unique due to the presence of both phenylalanine and phenylpropyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
生物活性
N-(3-Oxo-3-phenylpropyl)-DL-phenylalanine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, summarizing key research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the modification of phenylalanine to introduce a 3-oxo-3-phenylpropyl side chain. This structural modification is crucial as it enhances the compound's interaction with biological targets. The compound can be synthesized through various methods, including the reaction of phenylalanine derivatives with appropriate aldehydes or ketones.
Research indicates that compounds with similar structures exhibit diverse biological activities, including antiplasmodial and antiviral effects. For instance, derivatives of phenylalanine have been shown to possess significant antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum . The mechanism often involves the disruption of cellular processes through inhibition of key enzymes or receptors.
Antiviral Properties
Studies have demonstrated that phenylalanine derivatives can inhibit viral replication. For example, compounds designed as inhibitors of HIV-1 protease have shown promising results in disrupting viral life cycles by interfering with critical protein interactions . This suggests that this compound may also exhibit similar antiviral properties.
Antiplasmodial Activity
A study evaluating various phenylalanine derivatives reported that certain modifications lead to enhanced antiplasmodial activity. Compounds derived from phenylalanine exhibited IC50 values in the nanomolar range, indicating potent activity against both chloroquine-sensitive and resistant strains . The structure-activity relationship (SAR) highlighted that increasing the chain length and introducing specific substituents significantly improved efficacy.
| Compound | IC50 (nM) | Strain |
|---|---|---|
| 15a | 9.79 | CQ-S |
| 15c | 11.52 | CQ-R |
Antiviral Activity Against Dengue Virus
In another study focusing on antiviral activity, peptide-based inhibitors derived from phenylalanine were synthesized to target the NS2B-NS3 protease of dengue virus. These compounds demonstrated effective inhibition, suggesting that modifications similar to those seen in this compound could yield potent antiviral agents .
特性
CAS番号 |
85975-14-0 |
|---|---|
分子式 |
C18H20ClNO3 |
分子量 |
333.8 g/mol |
IUPAC名 |
(2S)-2-[(3-oxo-3-phenylpropyl)amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c20-17(15-9-5-2-6-10-15)11-12-19-16(18(21)22)13-14-7-3-1-4-8-14;/h1-10,16,19H,11-13H2,(H,21,22);1H/t16-;/m0./s1 |
InChIキー |
NDYNEWPNTSXNNO-NTISSMGPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















